molecular formula C11H14ClN3O B1419897 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone CAS No. 1244949-62-9

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

货号: B1419897
CAS 编号: 1244949-62-9
分子量: 239.7 g/mol
InChI 键: DXBMAOBZMVEWQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone involves several steps. One common method includes the reaction of 2-chloro-4-(cyclopentylamino)pyrimidine with ethanone under specific conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve more complex processes to ensure high purity and yield .

化学反应分析

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone has several scientific research applications:

作用机制

The mechanism of action of 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. In the context of its role as an impurity in Palbociclib, it may interact with cyclin-dependent kinases, affecting their activity and pathways involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

生物活性

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone, also known as Palbociclib impurity, is a compound with the chemical formula C11H14ClN3OC_{11}H_{14}ClN_{3}O and CAS Number 1244949-62-9. This compound is primarily recognized for its role as an impurity in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which is used in the treatment of hormone receptor-positive breast cancer. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in pharmaceutical applications.

PropertyValue
Molecular FormulaC11H14ClN3OC_{11}H_{14}ClN_{3}O
Molecular Weight239.7 g/mol
CAS Number1244949-62-9
SynonymsPalbociclib Impurity 106

This compound acts as a precursor in the synthesis of Palbociclib, which functions by inhibiting CDK4/6 activity. This inhibition leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. The selectivity for CDK4/6 over other kinases minimizes off-target effects, making it a valuable therapeutic agent.

In Vitro Studies

In vitro studies have demonstrated that Palbociclib effectively inhibits the proliferation of various cancer cell lines, including those derived from breast cancer. The presence of impurities like this compound can influence the overall potency and safety profile of the drug.

Key Findings:

  • IC50 Values: The IC50 value for Palbociclib against hormone receptor-positive breast cancer cells has been reported to be around 0.5 µM, indicating high potency.
  • Cell Cycle Arrest: Treatment with Palbociclib leads to a significant increase in the proportion of cells in the G1 phase, confirming its mechanism as a CDK inhibitor.

In Vivo Studies

Research involving animal models has shown that Palbociclib, and by extension its impurities, can significantly reduce tumor growth in xenograft models of breast cancer. Such studies are critical for evaluating the therapeutic index and potential side effects associated with impurities like this compound.

Case Studies

  • Clinical Trials:
    • Clinical trials have confirmed that Palbociclib combined with letrozole significantly improves progression-free survival in patients with ER-positive breast cancer compared to letrozole alone.
    • The impact of impurities on patient outcomes remains an area of ongoing research.
  • Safety Assessments:
    • Toxicological studies have indicated that while Palbociclib is generally well-tolerated, the presence of impurities could potentially lead to adverse effects or reduced efficacy.
    • Regulatory bodies emphasize stringent monitoring of impurities during drug development to ensure patient safety.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes:

Chlorination : Introduce the chloro group at position 2 of the pyrimidine ring using POCl₃ or PCl₅ under reflux conditions .

Amination : React the chlorinated intermediate with cyclopentylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to install the cyclopentylamino group .

Acetylation : Introduce the ethanone moiety via Friedel-Crafts acylation or nucleophilic substitution, using acetyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from THF to DCM) to improve yield. Purification is achieved via column chromatography (hexane/EtOAc gradient) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Confirm the cyclopentylamino group via multiplet signals at δ 1.5–2.0 ppm (cyclopentyl CH₂) and a broad singlet for NH (δ ~5.5 ppm). The acetyl group appears as a singlet at δ 2.5–2.7 ppm .
  • ¹³C NMR : The pyrimidine carbons resonate at δ 150–160 ppm, while the acetyl carbonyl appears at δ 195–205 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₁H₁₅ClN₄O: calc. 254.09; observed ~254.1) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclopentyl group). Incorporate deuterium or fluorine atoms to block metabolic hotspots .
  • Solubility Optimization : Use co-solvents (e.g., PEG 400) or formulate as a nanocrystal to enhance bioavailability if poor aqueous solubility (logP >3) is observed .
  • Target Engagement Assays : Confirm target binding in vivo via PET imaging with a radiolabeled analog (e.g., ¹⁸F- or ¹¹C-labeled derivative) .

Q. How does the cyclopentylamino substituent influence structure-activity relationships (SAR) compared to other N-heterocycles?

  • Methodological Answer :

  • Steric Effects : The cyclopentyl group’s smaller ring size (vs. cyclohexyl) reduces steric hindrance, potentially improving binding to flat protein pockets (e.g., kinase ATP sites). Compare IC₅₀ values in enzymatic assays .
  • Electronic Effects : The cyclopentylamino group’s electron-donating nature may enhance π-π stacking with aromatic residues in target proteins. Validate via DFT calculations (e.g., Mulliken charges) .
  • Biological Data : Replace cyclopentyl with morpholine or piperidine and test antifungal/antibacterial activity. For example, morpholine analogs show reduced potency due to decreased lipophilicity .

Q. What analytical methods resolve challenges in detecting low-concentration degradation products?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with a 0.1% formic acid/acetonitrile gradient. Monitor for dechlorinated (m/z 218.1) or oxidized (m/z 270.1) products .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) to identify labile sites .
  • Quantitative NMR (qNMR) : Use ¹H NMR with trimethoxybenzene as an internal standard to quantify degradation at <1% levels .

Q. Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate cytotoxicity?

  • Methodological Answer :

  • Cell Lines : Use HEK293 (normal) and HeLa (cancer) cells to assess selectivity. Include a positive control (e.g., doxorubicin) .
  • Dosing Range : Test 0.1–100 µM in triplicate. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .
  • Mitochondrial Toxicity : Measure ATP levels via luminescence assays to differentiate apoptotic vs. necrotic mechanisms .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across replicate experiments?

  • Methodological Answer :

  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Meta-Analysis : Pool data from ≥3 independent experiments and perform a random-effects model to account for variability .
  • Principal Component Analysis (PCA) : Identify covariates (e.g., cell passage number, solvent batch) contributing to variability .

Q. Safety & Handling

Q. What precautions are critical when handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a chemical fume hood for all procedures .
  • Spill Management : Absorb with vermiculite, place in a sealed container, and dispose as hazardous waste .
  • Storage : Store under argon at 2–8°C in amber glass to prevent light-induced degradation .

属性

IUPAC Name

1-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-7(16)9-6-13-11(12)15-10(9)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBMAOBZMVEWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1NC2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205236
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-62-9
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。